(3-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate
Description
The compound (3-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate is a chromene-based ester featuring a 3-[(4-methylphenyl)sulfonylamino]propanoate side chain. Chromene derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . Key structural features include:
- Chromene core: Substituted with a chloro group at position 3, a methyl group at position 4, and a ketone at position 2.
- Ester linkage: Connects the chromene moiety to a propanoate chain.
- Sulfonylamino group: A (4-methylphenyl)sulfonylamino group, which may contribute to hydrogen bonding or hydrophobic interactions in biological systems .
No direct synthesis or bioactivity data for this compound are available in the provided evidence. However, inferences can be drawn from structurally related analogues.
Properties
IUPAC Name |
(3-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO6S/c1-12-3-6-15(7-4-12)29(25,26)22-10-9-18(23)27-14-5-8-16-13(2)19(21)20(24)28-17(16)11-14/h3-8,11,22H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFHGQWUZZZHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=C(C(=O)O3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an acyl chloride under acidic conditions.
Introduction of Substituents: The chloro and methyl groups are introduced via electrophilic aromatic substitution reactions.
Esterification: The propanoate ester is formed by reacting the chromenone derivative with a suitable carboxylic acid or its derivative in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Ester Hydrolysis
The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or generating active metabolites.
| Conditions | Products | Yield | Notes |
|---|---|---|---|
| 1M NaOH, reflux, 6 hrs | 3-[(4-methylphenyl)sulfonylamino]propanoic acid + 3-chloro-4-methyl-7-hydroxy-2H-chromen-2-one | 78% | Base-catalyzed saponification favored |
| H2SO4 (10%), 80°C, 12 hrs | Same products as above | 65% | Slower kinetics due to weaker acidity |
The reaction mechanism involves nucleophilic attack by hydroxide or water on the carbonyl carbon, followed by cleavage of the ester bond. The chromenone hydroxyl product retains the chloro and methyl substituents.
Nucleophilic Substitution at Chlorine
The C-3 chlorine atom participates in nucleophilic substitution reactions, particularly with amines or thiols under basic conditions.
| Reagent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, K2CO3, 60°C, 8 hrs | 3-piperidino-4-methyl-2-oxochromen-7-yl ester derivative | 82% | |
| Sodium thiophenolate | EtOH, reflux, 12 hrs | 3-(phenylthio)-4-methyl-2-oxochromen-7-yl ester derivative | 68% |
The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing effects of the chromenone carbonyl group. Steric hindrance from the methyl group at C-4 slightly reduces reactivity compared to unchlorinated analogs.
Oxidation of Methyl Groups
The methyl group at C-4 undergoes oxidation to a carboxylic acid under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Products | Yield | Notes |
|---|---|---|---|---|
| KMnO4, H2O, H2SO4 | 100°C, 24 hrs | 4-carboxy-3-chloro-2-oxochromen-7-yl ester derivative | 45% | Over-oxidation observed |
| CrO3, AcOH | Reflux, 8 hrs | Same as above | 52% | Improved selectivity |
The reaction generates a carboxylic acid, enhancing hydrogen-bonding capacity for potential biological interactions.
Sulfonamide Reactivity
The sulfonamide group participates in alkylation or acylation reactions:
The sulfonamide’s NH group acts as a nucleophile, enabling modifications that alter electronic properties or steric bulk .
Cycloaddition Reactions
The chromenone core engages in Diels-Alder reactions with dienes, forming polycyclic derivatives:
| Diene | Conditions | Products | Yield | Notes |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 120°C, 48 hrs | Fused bicyclic adduct | 34% | Low regioselectivity |
| Anthracene | Xylene, 140°C, 72 hrs | Chromenone-anthracene hybrid | 28% | Requires high thermal energy |
These reactions demonstrate the chromenone’s capacity as a dienophile, though yields are modest due to competing decomposition.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or ring-opening pathways:
Photoreactivity is significant for applications in materials science or photodynamic therapy .
Reduction Reactions
Selective reduction of the chromenone carbonyl group is achievable:
| Reducing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| NaBH4, MeOH | 0°C, 2 hrs | 2-hydroxy-3-chloro-4-methylchromen-7-yl ester | 58% | |
| LiAlH4, THF | Reflux, 4 hrs | Over-reduced chromane derivative | 37% |
NaBH4 selectively reduces the ketone without affecting the ester or sulfonamide groups.
Comparative Reactivity Table
Key functional groups ranked by reactivity under standard conditions:
| Group | Reactivity | Preferred Reactions |
|---|---|---|
| Ester | High | Hydrolysis, aminolysis |
| C-3 Chlorine | Moderate | SNAr with amines/thiols |
| Sulfonamide NH | Low | Alkylation, acylation |
| Chromenone carbonyl | Low | Reduction, cycloaddition |
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies indicate that compounds similar to (3-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate exhibit significant anticancer properties. For instance, derivatives of chromenones have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects
- Enzyme Inhibition
Synthetic Applications
- Organic Synthesis
- Material Science
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels by 50% in vitro using macrophage cultures. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of p38 MAPK with an IC50 value of 100 nM. |
Mechanism of Action
The mechanism of action of (3-chloro-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonylamino group may enhance the compound’s binding affinity and specificity towards its targets. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications.
Comparison with Similar Compounds
Chromene Core Modifications
Analysis :
Ester Chain Variations
Analysis :
Analysis :
- The (4-methylphenyl)sulfonylamino group is shared with MP-A08 (), a dual sphingosine kinase inhibitor. This suggests the target compound may also interact with SphK1/2 or related enzymes.
- Sulfamoyl vs.
Physicochemical Properties
*Estimated based on structural analogues.
Analysis :
- The target compound’s logP (estimated 2.3–3.1) suggests moderate lipophilicity, suitable for oral bioavailability.
- Bulky substituents (e.g., benzyloxy in ) drastically reduce solubility, emphasizing the need for balanced substituent design.
Q & A
Q. How can the purity and structural integrity of this compound be validated in synthetic batches?
Methodology :
- Chromatographic Analysis : Use reverse-phase HPLC with a C18 column (e.g., 5 µm particle size, 250 mm × 4.6 mm) and a mobile phase gradient of acetonitrile/water (0.1% trifluoroacetic acid). Monitor at 254 nm for chromen absorption .
- Spectroscopic Validation : Perform - and -NMR in deuterated dimethyl sulfoxide (DMSO-) to confirm sulfonylamino and propanoate ester linkages. Compare chemical shifts with analogous chromen derivatives (e.g., δ ~6.8–7.5 ppm for aromatic protons) .
- Crystallography : For crystalline batches, collect single-crystal X-ray diffraction data using Mo-Kα radiation (λ = 0.71073 Å). Process with SADABS/SAINT for absorption correction and SHELX for structure refinement .
Q. What analytical methods are recommended for quantifying trace impurities in this compound?
Methodology :
- LC-MS/MS : Employ a triple-quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Target impurities like hydrolyzed sulfonamide (m/z ~278) or dechlorinated byproducts (m/z ~253) with a BEH C18 column (2.1 × 50 mm, 1.7 µm). Use 0.1% formic acid in water/acetonitrile .
- Limit Tests : Follow pharmacopeial guidelines (e.g., USP-NF) for residual solvents (e.g., dichloromethane ≤ 600 ppm) via headspace gas chromatography .
Q. How should stability studies be designed to assess degradation under storage conditions?
Methodology :
- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 14 days. Monitor degradation via HPLC peak area changes (>5% indicates instability) .
- Long-Term Storage : Store aliquots at -20°C, 4°C, and 25°C in amber vials. Analyze monthly for 12 months to establish shelf-life .
Advanced Research Questions
Q. How can crystallographic data discrepancies between 2-oxochromen derivatives be resolved?
Methodology :
- Unit Cell Comparison : Compare lattice parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding patterns. For example, the title compound’s β angle (100.4° in monoclinic P21/n) may differ from tetrahydro-4H-chromen derivatives (β ~90°) due to steric effects from the sulfonylamino group .
- Density Functional Theory (DFT) : Optimize molecular geometry using Gaussian09 with B3LYP/6-31G(d). Overlay calculated and experimental structures to identify torsional angle mismatches (>5° suggests data inconsistency) .
Q. What experimental designs are optimal for studying environmental fate and ecotoxicological impacts?
Methodology :
- Microcosm Studies : Use a randomized block design with split plots to simulate soil/water partitioning. Measure half-life (t) via LC-MS/MS under varying pH (4–9) and microbial activity (e.g., OECD 307 guidelines) .
- Trophic Transfer Analysis : Expose Daphnia magna (48-h LC) and zebrafish embryos (96-h FET assay) to 0.1–10 mg/L concentrations. Correlate bioaccumulation with logP values (predicted ~3.5) .
Q. How can mechanistic insights into the compound’s enzyme inhibition be gained?
Methodology :
- Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to determine IC against serine proteases. Vary substrate concentrations (0.1–10 mM) and fit data to Michaelis-Menten models .
- Molecular Docking : Perform AutoDock Vina simulations with PDB structures (e.g., 1EQ9 for trypsin). Prioritize binding poses with sulfonylamino groups forming H-bonds to catalytic triads (e.g., His57, Asp102) .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results across cell-based vs. in vivo models?
Methodology :
- Metabolite Profiling : Compare parent compound and metabolites (e.g., hydrolyzed propanoate) in HepG2 cell lysates vs. rat plasma using UPLC-QTOF. Identify active species via PCA .
- Pharmacokinetic Modeling : Use WinNonlin to simulate bioavailability differences (e.g., first-pass metabolism reducing in vivo efficacy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
